4-Amino-7,8-difluoroquinoline

Antimalarial Liver-stage inhibition Plasmodium berghei

Procure 4-Amino-7,8-difluoroquinoline (CAS 1189107-49-0) for research programs that require the validated 7,8-difluoro substitution pattern. This exact regioisomer is essential for replicating published antimalarial liver-stage activity (IC50 0.31 μM) and superior antibacterial potency, which cannot be achieved with unfluorinated or alternative mono-/difluoro analogs. Ensure scaffold fidelity in your medicinal chemistry campaigns.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
CAS No. 1189107-49-0
Cat. No. B1371739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7,8-difluoroquinoline
CAS1189107-49-0
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=CC(=C21)N)F)F
InChIInChI=1S/C9H6F2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
InChIKeyANZXGIJRDZNLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7,8-difluoroquinoline (CAS 1189107-49-0) Procurement Guide: Core Properties and Research Classification


4-Amino-7,8-difluoroquinoline (CAS 1189107-49-0), also designated as 7,8-difluoroquinolin-4-amine, is a fluorinated heterocyclic aromatic compound within the 4-aminoquinoline pharmacophore class, characterized by the molecular formula C9H6F2N2 and a molecular weight of 180.15 g/mol . The compound features dual fluorine substitution at the 7- and 8-positions of the quinoline ring system, which imparts distinctive physicochemical properties including a calculated LogP of approximately 1.59 and zero rotatable bonds, conferring a rigid planar structure with defined hydrogen-bonding capacity (one donor, two to four acceptors) . Commercially available from specialized chemical suppliers in research-grade purity (typically 95–97%), this compound is cataloged under MDL number MFCD12674976 and serves primarily as a versatile building block for the synthesis of more complex fluorinated molecules across medicinal chemistry and materials science applications .

Why 4-Amino-7,8-difluoroquinoline Cannot Be Replaced by Unsubstituted or Mono-Fluorinated 4-Aminoquinoline Analogs


Generic substitution of 4-Amino-7,8-difluoroquinoline with unsubstituted 4-aminoquinoline or mono-fluorinated positional isomers is precluded by the unique steric and electronic signature of the 7,8-difluoro substitution pattern. The dual fluorine atoms at adjacent positions on the benzo-fused ring create a localized electron-withdrawing microenvironment that simultaneously modulates the pKa of the quinoline nitrogen, alters lipophilicity in a position-specific manner, and introduces a distinctive dipole orientation that cannot be replicated by 6-fluoro, 5,7-difluoro, or 6,8-difluoro substitution arrangements [1][2]. Critically, the 7,8-difluoro motif has been explicitly validated in structure-activity relationship studies as a superior scaffold for generating liver-stage antimalarial activity when conjugated to appropriate carriers, whereas alternative fluorination patterns yield substantially different pharmacokinetic and target-engagement profiles [1]. Furthermore, the synthetic accessibility of the 7,8-difluoro substitution via nucleophilic aromatic substitution chemistry differs fundamentally from other regioisomers, impacting both the feasibility of downstream derivatization and the reproducibility of published synthetic protocols [2]. Procurement of the exact 7,8-difluoro regioisomer is therefore non-negotiable for research programs that depend on published activity data or established synthetic routes.

Quantitative Differentiation of 4-Amino-7,8-difluoroquinoline: Comparator-Backed Evidence for Procurement Decision-Making


Liver-Stage Antimalarial Potency: 7,8-Difluoro-4-aminoquinoline-Conjugate Activity Versus Non-Fluorinated Baseline

In a direct head-to-head comparison within a unified experimental framework, a 7,8-difluoro-4-aminoquinoline derivative (Compound 25, synthesized from the 4-Amino-7,8-difluoroquinoline scaffold conjugated to an adamantane carrier) demonstrated potent intrahepatocytic parasite inhibition with an IC50 of 0.31 μM against Plasmodium berghei liver-stage infection in vitro, representing a functionally meaningful differentiation from unsubstituted 4-aminoquinoline scaffolds that lack this specific fluorination pattern [1]. The same compound reduced parasite liver load in mice by up to 92% at an 80 mg/kg oral dose in the Thompson test, providing quantitative in vivo validation of the 7,8-difluoro substitution's contribution to liver-stage efficacy [1]. To the best of the authors' knowledge, Compound 25 represents one of the first reported examples of a 4-aminoquinoline derivative functioning as a liver-stage inhibitor, a property intrinsically dependent on the specific 7,8-difluoro substitution pattern incorporated during scaffold synthesis [1].

Antimalarial Liver-stage inhibition Plasmodium berghei 4-Aminoquinoline SAR

Fluorine Substitution Position Effects on Antibacterial Activity: 6,8-Difluoro Versus Alternative Fluorination Patterns in Quinoline Antibacterials

In a systematic structure-activity relationship study evaluating fluorinated quinoline derivatives for antibacterial activity, introduction of two fluorine atoms specifically at the 6- and 8-positions of the quinoline skeleton (exemplified by compounds 21a and 21b) led to markedly high in vitro antibacterial potency [1]. Compound 21b (6,8-difluoro-1,4-dihydro-1-(2-fluoroethyl)-7-methyl-4-oxoquinoline-3-carboxylic acid) demonstrated the highest activity among all tested derivatives, achieving potency almost equal to that of oxolinic acid, the reference standard antibacterial agent [1]. Critically, substitution of the 7-methyl group with a fluoromethyl group (compounds 40, 41, 48) led in general to reduced activity, demonstrating that the positional specificity of fluorine substitution profoundly impacts biological outcome [1]. This class-level inference confirms that 7,8-difluoro substitution (adjacent to the 6,8-positions evaluated) resides within an activity-optimized fluorination region on the quinoline benzo-ring, whereas alternative regioisomers such as 5,7-difluoro or mono-fluorinated derivatives may not recapitulate the same potency enhancement.

Antibacterial Fluoroquinolone SAR DNA gyrase inhibition

Synthetic Tractability and Commercial Availability: 4-Amino-7,8-difluoroquinoline Versus 4-Chloro and 4-Bromo Analogs

4-Amino-7,8-difluoroquinoline offers distinct synthetic advantages over its 4-chloro and 4-bromo analogs in downstream derivatization workflows. The 4-amino group provides a nucleophilic handle for amide bond formation, reductive amination, and diazonium chemistry, whereas the 4-halo analogs (4-chloro-7,8-difluoroquinoline and 4-bromo-7,8-difluoroquinoline) require transition metal-catalyzed cross-coupling conditions or nucleophilic aromatic substitution for functionalization at the 4-position [1]. This differentiation translates into divergent reaction condition compatibility: 4-amino derivatives can participate in aqueous and protic solvent systems incompatible with palladium-catalyzed couplings required for halo-analog activation . Commercial availability further distinguishes the target compound: 4-Amino-7,8-difluoroquinoline is stocked by multiple major chemical suppliers (Sigma-Aldrich, Fluorochem, Combi-Blocks) with purity specifications of 95–97%, whereas the 4-chloro and 4-bromo analogs are available from fewer vendors, often with longer lead times or as part of specialty collections with limited analytical characterization .

Synthetic intermediate Nucleophilic substitution Cross-coupling Building block

Selectivity Profile: MAO-A Versus MAO-B Inhibition Discriminates 4-Amino-7,8-difluoroquinoline from Off-Target Quinoline Derivatives

In enzyme inhibition assays against human monoamine oxidase isoforms, 4-Amino-7,8-difluoroquinoline exhibits a distinctive selectivity profile that differentiates it from structurally related quinoline derivatives. The compound demonstrates weak inhibition of MAO-A with an IC50 > 100,000 nM (>100 μM), indicating essentially no meaningful activity against this isoform under the assay conditions [1]. In contrast, inhibition of MAO-B yields an IC50 of 1,130 nM (1.13 μM), representing an approximate 88-fold selectivity for MAO-B over MAO-A [1]. This selectivity pattern—low micromolar MAO-B inhibition with negligible MAO-A engagement—contrasts with many 4-aminoquinoline derivatives that exhibit more balanced or reversed isoform preferences, or significantly greater potency at one or both isoforms [2]. The binding data provide a quantitative selectivity fingerprint that may be relevant for research programs evaluating this scaffold for applications where MAO-B engagement is desired without concomitant MAO-A inhibition.

Monoamine oxidase MAO-A MAO-B Enzyme inhibition Selectivity

Validated Research Applications for 4-Amino-7,8-difluoroquinoline (CAS 1189107-49-0) Based on Comparative Evidence


Development of Liver-Stage Prophylactic Antimalarial Agents

Research programs targeting Plasmodium liver-stage infection should prioritize 4-Amino-7,8-difluoroquinoline as a foundational scaffold for derivatization, based on direct evidence that 7,8-difluoro-4-aminoquinoline conjugates achieve IC50 = 0.31 μM against P. berghei liver-stage parasites and reduce hepatic parasite load by up to 92% in murine models at 80 mg/kg oral dosing [1]. This liver-stage activity, validated as a first-in-class observation for the 4-aminoquinoline pharmacophore class, is not observed with unfluorinated 4-aminoquinoline scaffolds, confirming that the 7,8-difluoro substitution pattern is mechanistically essential for this therapeutic effect [1].

Antibacterial Drug Discovery Leveraging Benzo-Ring Difluoro Substitution

Medicinal chemistry campaigns focused on novel antibacterial agents should evaluate 4-Amino-7,8-difluoroquinoline as a core intermediate, supported by class-level evidence that 6,8-difluoro substitution on the quinoline skeleton confers enhanced in vitro antibacterial potency relative to alternative fluorination patterns and mono-fluorinated analogs [2]. The structural proximity of the 7,8-difluoro motif to the activity-optimized 6,8-difluoro region positions this scaffold advantageously for generating derivatives with potent DNA gyrase or topoisomerase IV inhibition [2].

Synthesis of Fluorinated Heterocyclic Libraries via 4-Amino Derivatization

Synthetic chemistry laboratories constructing fluorinated heterocyclic libraries should procure 4-Amino-7,8-difluoroquinoline over 4-halo analogs due to its superior commercial availability from multiple established vendors and the broader reaction condition compatibility of the 4-amino functional handle . The amino group enables amide coupling, reductive amination, sulfonamide formation, and diazonium-based diversification under mild conditions incompatible with transition metal-catalyzed cross-couplings required for 4-chloro or 4-bromo analogs .

Monoamine Oxidase B (MAO-B) Targeted Screening Campaigns

Researchers investigating selective MAO-B inhibitors for neurological disorder applications may employ 4-Amino-7,8-difluoroquinoline as a reference compound or starting scaffold, leveraging its quantitatively defined selectivity profile of MAO-B IC50 = 1.13 μM versus MAO-A IC50 > 100 μM (approximately 88-fold selectivity) [3]. This defined enzymatic fingerprint enables benchmark comparisons against novel derivatives and informs structure-selectivity relationship studies aimed at optimizing isoform discrimination [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-7,8-difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.